molecular formula C6H14ClNO2S B1382688 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 2094938-84-6

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No. B1382688
CAS RN: 2094938-84-6
M. Wt: 199.7 g/mol
InChI Key: RQCWPAXUTYKLFT-UHFFFAOYSA-N
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Description

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

The synthesis of AMA involves various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .


Molecular Structure Analysis

The linear formula of AMA is H2C=C(CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .


Chemical Reactions Analysis

AMA is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

AMA is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .

Scientific Research Applications

1. Hydrogel Delivery Systems for Regenerative Applications This compound has been used in the synthesis of hydrogels, which play a significant role in regenerative medicine and tissue engineering . These hydrogels are comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties . They support cell encapsulation or in situ crosslinking in the presence of cells and tissue .

Crosslinking Agent for Biomaterials

Due to its biocompatibility and low toxicity, it is widely used as a crosslinking agent for hydrogels and other biomaterials . This makes it a valuable tool in the field of biomedical research .

Synthesis of Biocompatible Cationic Polymers

It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . These polymers have numerous applications, including drug delivery and tissue engineering .

4. Maintaining Stemness in Human Dental Pulp Stem Cells 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels, which can be synthesized using this compound, have been developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) . These hydrogels mimic the in vivo 3D environment to grow DPSCs .

5. Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides This compound can also be used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . This makes it a valuable tool in the field of biochemistry and molecular biology .

Safety and Hazards

AMA is classified as causing skin corrosion (Category 1B), H314 and serious eye damage (Category 1), H318 .

Future Directions

AMA is being used to synthesize polymers for nucleic acid complexation and polyplex formation . It also has potential applications in drug delivery .

properties

IUPAC Name

2-(1,1-dioxothiolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-4-3-6-2-1-5-10(6,8)9;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWPAXUTYKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 2
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 3
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 4
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 5
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 6
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

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